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Compound of Interest

Compound Name: 8-Methoxyamoxapine-d8

Cat. No.: B15598015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant drug

Amoxapine. Due to the limited direct experimental data on this specific isotopologue, this guide

combines known spectroscopic data of Amoxapine with established principles of isotopic

labeling to present a predicted and inferred characterization. This document is intended to

serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and

analytical chemistry.

Introduction
Amoxapine is a tricyclic antidepressant belonging to the dibenzoxazepine class of drugs.[1][2]

It functions primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain.[3]

[4][5] Additionally, it exhibits dopamine receptor blocking activity.[1][4] Amoxapine is

metabolized in the liver to active metabolites, including 8-hydroxyamoxapine.[1][6] 8-
Methoxyamoxapine-d8 is a stable isotope-labeled version of the methoxy derivative of this

metabolite. Deuterated compounds like 8-Methoxyamoxapine-d8 are crucial internal

standards in quantitative bioanalytical studies using mass spectrometry, aiding in the accurate

measurement of drug and metabolite concentrations in biological matrices.[7][8]

This guide will detail the predicted spectroscopic properties of 8-Methoxyamoxapine-d8,

including its mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and
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Fourier-transform infrared (FTIR) spectroscopy characteristics. Detailed experimental protocols

and diagrams of relevant pathways and workflows are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 8-
Methoxyamoxapine-d8. These predictions are based on the known data for Amoxapine and

the expected isotopic shifts.

Table 1: Predicted Mass Spectrometry Data
Parameter

Predicted Value for 8-
Methoxyamoxapine-d8

Rationale

Molecular Formula C18H10D8ClN3O2

Addition of a methoxy group

(CH2O) and substitution of 8

hydrogens with deuterium.

Molecular Weight ~359.89 g/mol

Calculated based on the

atomic masses of the

constituent atoms, including

deuterium.

Nominal Mass 359
The integer mass of the most

abundant isotopes.

[M+H]+ ~360.90 m/z Protonated molecular ion.

Key Fragmentation Pattern

Loss of the piperazine ring and

methoxy group fragments. The

m/z values of fragments

containing deuterium will be

shifted by the number of

deuterium atoms present.

Based on the known

fragmentation of Amoxapine.

[9][10]

Table 2: Predicted 1H and 13C NMR Chemical Shifts
Predicting the exact chemical shifts is challenging without experimental data. However, the

following provides an expected pattern based on Amoxapine's known spectrum and the effects

of the methoxy group and deuteration. The d8 designation implies deuteration on the aromatic
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rings and potentially the piperazine moiety. Assuming deuteration on the dibenzoxazepine core,

the aromatic proton signals would be absent in the 1H NMR spectrum.

1H NMR
Predicted Chemical
Shift (ppm)

Multiplicity Notes

Methoxy Protons (-

OCH3)
3.8 - 4.0 s

A singlet integrating to

3 protons.

Piperazine Protons 2.5 - 3.5 m

Complex multiplets for

the remaining protons

on the piperazine ring.

NH Proton Variable br s

Broad singlet,

exchangeable with

D2O.

13C NMR
Predicted Chemical Shift
(ppm)

Notes

Aromatic Carbons 110 - 160

Signals for carbons bonded to

deuterium will be triplets (due

to spin I=1 of deuterium) and

will have a lower intensity.

Methoxy Carbon (-OCH3) ~55

Piperazine Carbons 45 - 55

Table 3: Predicted Key FTIR Absorption Bands
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Functional Group
Predicted Wavenumber
(cm-1)

Notes

C-D Stretch (Aromatic) 2200 - 2300

Weaker than C-H stretches.

The presence of these bands

would be a key indicator of

deuteration.[11][12]

C-H Stretch (Aliphatic &

Methoxy)
2850 - 3000

N-H Stretch 3200 - 3400 Broad peak.[13]

C=N Stretch 1600 - 1650

C-O-C Stretch (Ether) 1050 - 1250
Two bands are expected for

the aryl-alkyl ether.

C-Cl Stretch 700 - 800

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation: The sample (8-Methoxyamoxapine-d8) is dissolved in a suitable

solvent, typically methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this

type of molecule.

Mass Analysis:

Full Scan MS: Acquire data over a mass range of m/z 50-500 to determine the molecular

ion and overall fragmentation pattern.
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Tandem MS (MS/MS): Isolate the precursor ion (e.g., [M+H]+) and subject it to collision-

induced dissociation (CID) to obtain characteristic fragment ions. This is crucial for

structural confirmation.

Data Analysis: The resulting mass spectra are analyzed to determine the exact mass of the

parent and fragment ions, which helps in confirming the elemental composition and the

location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is typically used as an

internal standard (0 ppm).

1H NMR:

Acquire a standard one-dimensional proton NMR spectrum.

Key parameters: pulse angle (30-90°), relaxation delay (1-5 s), number of scans (16-64).

Integration of the signals will be used to determine the relative number of protons.

13C NMR:

Acquire a proton-decoupled 13C NMR spectrum.

Key parameters: pulse angle (30-45°), relaxation delay (2-5 s), number of scans (1024 or

more depending on concentration).

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the

complete assignment of proton and carbon signals and to confirm the connectivity of the

molecule.

2H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium

signals, confirming the positions of deuteration.[14]
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Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer.

Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

powder and press into a thin pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400

cm-1.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the different functional groups in the molecule.

Visualizations
The following diagrams illustrate the metabolic pathway of Amoxapine and a general

experimental workflow for spectroscopic characterization.
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Caption: Metabolic pathway of Amoxapine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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